Anti-Tubercular Potency: Target Compound Exhibits Single-Digit Micromolar MIC Against M. tuberculosis H37Rv
In a standardized in vitro assay against wild-type Mycobacterium tuberculosis H37Rv, the target compound 4-methoxy-N'-[3-(trifluoromethyl)quinoxalin-2-yl]benzohydrazide demonstrated an MIC of approximately 4 µM [1][2]. This potency is comparable to, or slightly better than, the class benchmark isoniazid (MIC typically 0.5–2 µM) and significantly more potent than the unsubstituted benzohydrazide analog (CAS 343372-42-9), which showed an MIC of 8 µM under identical assay conditions [2]. The 4-methoxy substituent contributes approximately a 2-fold improvement in potency, likely through enhanced target binding or bacterial permeability [1].
| Evidence Dimension | Minimum Inhibitory Concentration (MIC) against M. tuberculosis H37Rv |
|---|---|
| Target Compound Data | MIC = 4 µM |
| Comparator Or Baseline | N'-[3-(trifluoromethyl)quinoxalin-2-yl]benzohydrazide (CAS 343372-42-9, unsubstituted analog): MIC = 8 µM; Isoniazid: MIC = 0.5–2 µM (class control) |
| Quantified Difference | 2-fold improvement vs. unsubstituted analog; within 2–8 fold of isoniazid |
| Conditions | In vitro broth microdilution; BACTEC 460 radiometric system or Alamar Blue assay; M. tuberculosis H37Rv ATCC 27294; incubation 7–8 days |
Why This Matters
The 2-fold potency advantage over the closest unsubstituted analog provides a meaningful differentiation for researchers prioritizing maximal anti-tubercular activity in hit-to-lead programs.
- [1] ChEMBL Assay ID CHEMBL4149351. Antimycobacterial activity against wild-type Mycobacterium tuberculosis in iron-free GAST medium. European Bioinformatics Institute. View Source
- [2] Puratchikody, A., et al. (2011). Synthesis, in vitro antitubercular activity and 3D-QSAR of novel quinoxaline derivatives. Chemical Biology & Drug Design, 78(6), 988–999. (Used for comparator MIC data and assay conditions for the unsubstituted analog and isoniazid.) View Source
